molecular formula C15H13N5O B4543186 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B4543186
M. Wt: 279.30 g/mol
InChI Key: ZAGYUOPEIOJWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, also known as PTZTPA, is a chemical compound that has gained attention in the scientific community for its potential application in the field of neuroscience. PTZTPA is a tetrazole-based compound that has been synthesized through various methods and has been found to have significant effects on the central nervous system.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide may exert its effects through the modulation of the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has also been found to have an effect on the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has been found to have anxiolytic and anticonvulsant effects in animal models. It has also been found to have a protective effect against oxidative stress and neuroinflammation. 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect on the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide in lab experiments include its potential as a candidate for the treatment of neurodegenerative diseases and its anxiolytic and anticonvulsant effects. However, the limitations of using 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential as a candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can also be used as a tool to study the GABAergic system and the NMDA receptor in the brain. Furthermore, the synthesis of new compounds based on the structure of 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can lead to the discovery of new drugs with potential therapeutic applications in neuroscience.

Scientific Research Applications

2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has been found to have potential application in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant effects in animal models. 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has also been found to have a protective effect against oxidative stress and neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-phenyl-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(9-12-5-2-1-3-6-12)17-13-7-4-8-14(10-13)20-11-16-18-19-20/h1-8,10-11H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGYUOPEIOJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.